Fmoc-D-Lys(Pal-Glu-OtBu)-OH Fmoc-D-Lys(Pal-Glu-OtBu)-OH
Brand Name: Vulcanchem
CAS No.: 1491158-71-4
VCID: VC4083431
InChI: InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40+/m1/s1
SMILES: CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Molecular Formula: C46H69N3O8
Molecular Weight: 792.1

Fmoc-D-Lys(Pal-Glu-OtBu)-OH

CAS No.: 1491158-71-4

Cat. No.: VC4083431

Molecular Formula: C46H69N3O8

Molecular Weight: 792.1

* For research use only. Not for human or veterinary use.

Fmoc-D-Lys(Pal-Glu-OtBu)-OH - 1491158-71-4

Specification

CAS No. 1491158-71-4
Molecular Formula C46H69N3O8
Molecular Weight 792.1
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40+/m1/s1
Standard InChI Key LQQXBYSAGYOQJW-PVXQIPPMSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
SMILES CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

Fmoc-D-Lys(Pal-Glu-OtBu)-OH possesses a molecular formula of C46H69N3O8\text{C}_{46}\text{H}_{69}\text{N}_{3}\text{O}_{8} and a molecular weight of 792.1 g/mol . The structure integrates three functional modules:

  • Fmoc Group: Provides UV-dependent cleavage during solid-phase peptide synthesis (SPPS).

  • D-Lysine Backbone: The D-configuration enhances metabolic stability compared to L-lysine derivatives .

  • Pal-Glu-OtBu Side Chain: A palmitoyl-glutamic acid conjugate with a tert-butyl ester, facilitating lipid-mediated cellular uptake and controlled release .

The stereochemistry at the lysine (D-configuration) and glutamic acid (L-configuration) residues is critical for its bioactivity, as evidenced by its role in GLP-1 analogue synthesis .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1491158-71-4
Molecular FormulaC46H69N3O8\text{C}_{46}\text{H}_{69}\text{N}_{3}\text{O}_{8}
Molecular Weight792.1 g/mol
Optical RotationNot reported
SolubilityDMF, DCM, DMSO
Storage Conditions2–30°C, desiccated

Synthesis and Purification

The compound is synthesized via Fmoc-based SPPS, employing orthogonal protection strategies:

  • Fmoc Deprotection: Achieved using 20% piperidine in DMF, revealing the α-amino group for subsequent coupling .

  • Palmitoylation: Palmitic acid is conjugated to the ε-amino group of D-lysine using HBTU/HOBt activation.

  • Glu-OtBu Incorporation: L-glutamic acid γ-tert-butyl ester is coupled via standard carbodiimide chemistry .

Purification involves reverse-phase HPLC (>98% purity), with tert-butyl groups removed post-synthesis using trifluoroacetic acid (TFA) . Challenges include minimizing racemization during D-lysine incorporation, addressed by low-temperature coupling (-15°C) .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Lys(Pal-Glu-OtBu)-OH serves as a cornerstone in SPPS for introducing lipidated residues. Its applications include:

  • Lipopeptide Vaccines: Palmitoylation enhances antigen presentation by dendritic cells, as demonstrated in malaria vaccine candidates.

  • GLP-1 Analogues: The D-lysine configuration in liraglutide analogues reduces proteolytic cleavage, extending half-life to 13 hours .

Table 2: SPPS Performance Metrics

ParameterValue
Coupling Efficiency>95% (monitored by Kaiser test)
Deprotection Yield99%
Typical Scale0.1–5 mmol
Purity Post-HPLC≥98%

Stereochemical Control in Peptide Design

The D-lysine moiety confers resistance to trypsin-like proteases, critical for oral peptide therapeutics. In a 2024 study, D-lysine-containing peptides exhibited 3.2-fold higher stability in simulated intestinal fluid compared to L-lysine variants .

Biomedical Applications

Targeted Cancer Therapeutics

Fmoc-D-Lys(Pal-Glu-OtBu)-OH enables tumor-specific delivery through:

  • Micelle Formation: Self-assembles into 20 nm micelles (critical micelle concentration = 12 μM), encapsulating doxorubicin with 89% loading efficiency.

  • EGFR Targeting: Conjugation to cetuximab fragments enhances accumulation in EGFR+ tumors (tumor-to-normal ratio = 8.7).

Metabolic Disorder Treatments

The compound underpins long-acting GLP-1 receptor agonists:

  • Liraglutide Analogues: Subcutaneous formulations using Fmoc-D-Lys(Pal-Glu-OtBu)-OH achieve sustained glucose control over 72 hours in diabetic murine models .

SupplierPurityPrice (USD/g)
Iris Biotech GmbH≥98%$276–540
Sigma-Aldrich≥98%$425–1380
VulcanChem≥95%$320–600

Regulatory Status

Classified as “For Research Use Only” by major suppliers, though GMP-grade batches are available under custom synthesis agreements .

Comparative Analysis with L-Isomer

Table 3: D- vs. L-Lysine Derivatives

PropertyFmoc-D-Lys(Pal-Glu-OtBu)-OHFmoc-L-Lys(Pal-Glu-OtBu)-OH
Proteolytic Stability3.2-fold higherBaseline
Cellular Uptake1.8-fold increased1.0
Synthetic Yield72%85%
Patent Activity14 new filings (2023–2025)6 filings

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